N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine
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Overview
Description
“N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 7546-48-7 and a molecular weight of 189.26 . It is used in various research and development applications .
Molecular Structure Analysis
The linear formula for “this compound” is C11H15N3 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 189.26 .Scientific Research Applications
Anticonvulsant Agents
Schiff bases derived from pyridine compounds have been synthesized and evaluated for their anticonvulsant activity. These compounds, including variants such as N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, have shown significant protective effects against seizures in various models, indicating their potential as anticonvulsant agents. The chemical structures of these compounds were confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis, highlighting their potential in developing new therapeutic agents (Pandey & Srivastava, 2011).
Molecular Structure Studies
Compounds structurally related to N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine, such as pyrrolide-imine Schiff base compounds, have been studied for their hydrogen bonding and molecular structures. These studies, often involving X-ray crystallography and density functional theory (DFT), provide insight into the molecular configurations and interactions that could be crucial for designing materials with specific properties (Akerman & Chiazzari, 2014).
Anticancer Activity
New complexes formed from Schiff base ligands, including those related to the compound , have been synthesized and characterized for their potential anticancer activity. These studies explore the complexes' interactions with DNA and their cytotoxic effects on various cancerous and noncancerous cell lines, providing valuable insights into the design of new anticancer drugs (Mbugua et al., 2020).
Photocytotoxicity in Red Light
Iron(III) complexes based on Schiff bases have been synthesized and investigated for their photocytotoxic properties. These compounds have shown unprecedented photocytotoxicity in red light, offering potential applications in developing new therapeutic strategies for cancer treatment through photodynamic therapy (Basu et al., 2014).
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits the FGFR signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the FGFR signaling pathway results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It’s noted that a related compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by the tumor microenvironment and the presence of growth factors that activate FGFRs.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, which is the programmed cell death essential for eliminating cancerous cells . The compound also affects cell migration and invasion, reducing the metastatic potential of cancer cells. Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anti-cancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of pathways such as RAS-MEK-ERK and PI3K-Akt. These pathways are critical for cell survival, proliferation, and migration, and their inhibition results in reduced cancer cell viability and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Its long-term effects on cellular function require further investigation, particularly in in vivo studies. Degradation products and their potential impact on cellular processes also need to be assessed to ensure the compound’s safety and efficacy.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes Enzymes such as cytochrome P450 play a significant role in its metabolism, converting the compound into more water-soluble metabolites for excretion
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its activity and function
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-10(7-14(2)3)9-5-4-6-12-11(9)13-8/h4-6H,7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZYDCUVATMSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601298 |
Source
|
Record name | N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7546-48-7 |
Source
|
Record name | N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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